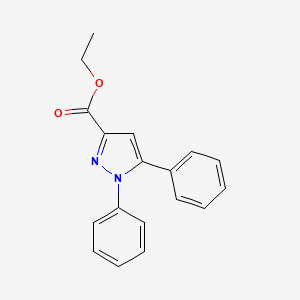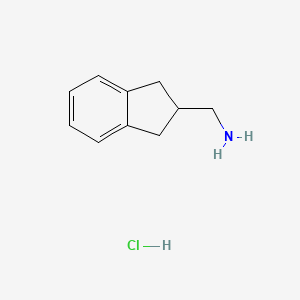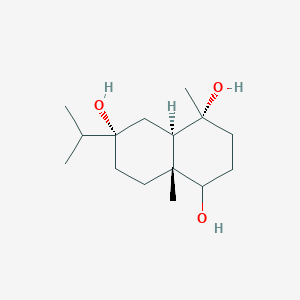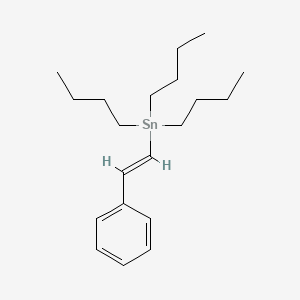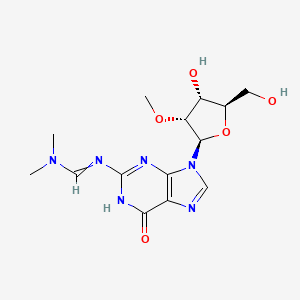
环唑醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epoxiconazole can cause cancer according to The Environmental Protection Agency (EPA).
科学研究应用
农业杀菌剂
环唑醇是一种常用的三唑类杀菌剂,在农业中得到广泛应用 {svg_1}. 它被用于保护作物免受各种真菌病害的侵袭 {svg_2}.
家庭使用
除了农业用途外,环唑醇也用于家庭目的 {svg_3}. 然而,过量使用这种杀虫剂可能会对非目标生物(包括人类)造成各种不利影响 {svg_4}.
毒性效应研究
已经进行研究以调查环唑醇对Wistar大鼠肝脏和肾脏的毒性作用 {svg_5}. 研究发现,暴露于环唑醇会显着增强肝脏和肾脏脂质过氧化 {svg_6}.
遗传毒性研究
环唑醇已用于遗传毒性研究。 研究表明,环唑醇的施用以剂量依赖的方式诱导了DNA损伤水平的升高 {svg_7}.
生化研究
环唑醇已被用于生化研究,以研究其对肝脏和肾脏抗氧化酶的影响,例如超氧化物歧化酶 (SOD)、过氧化氢酶 (CAT)、谷胱甘肽过氧化物酶 (GPx) 和谷胱甘肽S-转移酶 (GST) {svg_8}.
生物修复
已经进行研究以优化可以降解环唑醇的细菌群落 {svg_9}. 电化学氢营养细菌5AE菌株和甲基杆菌属 sp. 的共培养。 8AE 被发现是生物降解环唑醇效率最高的 {svg_10}.
农药风险评估
环唑醇作为农药对谷物和甜菜的风险进行了评估 {svg_11}. 评估基于环唑醇作为杀菌剂的代表性用途 {svg_12}.
对稻瘟病和水稻产量的影响
作用机制
Target of Action
Epoxiconazole is a fungicide that primarily targets fungi cells infesting useful plants . It specifically inhibits the metabolism of these fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) .
Mode of Action
As an azole, Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die . This mechanism of action is based on the inhibition of the cytochrome P450-dependent monooxygenase system, a group of heme-containing proteins responsible for the detoxication and bioactivation of drugs, carcinogens, and pesticides .
Biochemical Pathways
Epoxiconazole’s action leads to significant biochemical modifications. For instance, exposure to Epoxiconazole enhances hepatic and renal lipid peroxidation, accompanied by an increase in the level of protein oxidation . It also induces an increase in the levels of DNA damage in a dose-dependent manner . Furthermore, the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are significantly increased in Epoxiconazole-treated organisms .
Pharmacokinetics
For instance, they are known to have a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . They are also known to bind predominantly to albumin, and the extent of protein binding is high .
Result of Action
The administration of Epoxiconazole leads to a disruption of the hepatic and renal functions . It causes severe damage in the overall histo-architecture of liver and kidney tissues, suggesting that administration of Epoxiconazole induces a marked deregulation of liver and kidney functions .
Action Environment
Epoxiconazole is a broad-spectrum fungicide developed to protect crops . It is used in various environments, including cereals (mainly wheat, barley, rye, and triticale), soybeans, banana, rice, coffee, turnips, and red as well as sugar beets . It has a low aqueous solubility and is relatively volatile, which may persist in both soil and water systems . It is moderately toxic to birds, honeybees, earthworms, and most aquatic organisms .
安全和危害
未来方向
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessment for the pesticide active substance epoxiconazole . This review was requested by the European Commission following the submission and evaluation of confirmatory data regarding residues and ecotoxicology .
生化分析
Biochemical Properties
Epoxiconazol plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to CYP51, Epoxiconazol disrupts the production of ergosterol, leading to impaired cell membrane integrity and function in fungi . This interaction highlights the specificity of Epoxiconazol for fungal enzymes, making it an effective antifungal agent.
Cellular Effects
Epoxiconazol exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell membrane synthesis by inhibiting ergosterol production, which is vital for maintaining cell structure and function. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, Epoxiconazol leads to altered membrane permeability, impaired nutrient uptake, and eventual cell death . These cellular effects underscore the compound’s efficacy in controlling fungal infections.
Molecular Mechanism
The molecular mechanism of Epoxiconazol involves its binding to the heme group of the lanosterol 14α-demethylase enzyme. This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in ergosterol biosynthesis. The inhibition of this critical step results in the accumulation of toxic sterol intermediates and a deficiency of ergosterol, compromising the fungal cell membrane’s integrity and function . This mechanism highlights the targeted action of Epoxiconazol at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epoxiconazol change over time. The compound exhibits stability under standard conditions, but its efficacy can diminish with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that Epoxiconazol can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s long-term impact on fungal populations.
Dosage Effects in Animal Models
In animal models, the effects of Epoxiconazol vary with different dosages. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, Epoxiconazol can exhibit toxic effects, including hepatotoxicity and reproductive toxicity . These dosage-dependent effects are essential for determining safe and effective application rates in agricultural settings.
Metabolic Pathways
Epoxiconazol is involved in several metabolic pathways, primarily those related to sterol biosynthesis. By inhibiting lanosterol 14α-demethylase, Epoxiconazol disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of intermediate sterols . This disruption affects the overall metabolic flux and can lead to changes in metabolite levels within fungal cells. Understanding these metabolic pathways is critical for elucidating the compound’s mode of action.
Transport and Distribution
Within cells and tissues, Epoxiconazol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and efficacy of Epoxiconazol, ensuring it reaches its target sites within fungal cells.
Subcellular Localization
Epoxiconazol’s subcellular localization is primarily within the endoplasmic reticulum, where lanosterol 14α-demethylase is located. The compound’s activity is influenced by its ability to reach and bind to this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may direct Epoxiconazol to specific cellular compartments, enhancing its antifungal activity.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epoxiconazol involves the conversion of 2,4-dichlorophenylacetic acid to the final product through several steps.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "Methanol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Sodium hydride", "Epichlorohydrin", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "2,4-dichlorophenylacetic acid is reacted with methanol and thionyl chloride to form 2,4-dichlorophenylacetyl chloride.", "2,4-dichlorophenylacetyl chloride is reacted with triethylamine and methylamine to form 2,4-dichlorophenyl-N-methylacetamide.", "2,4-dichlorophenyl-N-methylacetamide is reacted with chloroacetyl chloride and sodium borohydride to form 2,4-dichlorophenyl-N-methyl-3-hydroxybutyramide.", "2,4-dichlorophenyl-N-methyl-3-hydroxybutyramide is reacted with sodium hydride and epichlorohydrin to form 2,4-dichlorophenyl-N-methyl-3-(2,3-epoxypropoxy)butyramide.", "2,4-dichlorophenyl-N-methyl-3-(2,3-epoxypropoxy)butyramide is reacted with sodium methoxide and hydrochloric acid to form Epoxiconazol.", "Epoxiconazol is purified using sodium bicarbonate, ethyl acetate, and water." ] } | |
CAS 编号 |
106325-08-0 |
分子式 |
C17H13ClFN3O |
分子量 |
329.8 g/mol |
IUPAC 名称 |
1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |
InChI 键 |
ZMYFCFLJBGAQRS-ZYMOGRSISA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
沸点 |
463.1ºC at 760 mmHg |
密度 |
1.39 g/cm3 |
物理描述 |
Solid; [Merck Index] |
纯度 |
95% |
储存 |
0-6ºC |
同义词 |
1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; Epoxiconazol |
蒸汽压力 |
0.00000045 [mmHg] |
产品来源 |
United States |
Q1: What is the primary mechanism of action of epoxiconazol?
A1: Epoxiconazol, like other triazole fungicides, disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes [, , ]. This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.
Q2: How does the inhibition of ergosterol biosynthesis specifically target fungi?
A2: Ergosterol is a sterol found predominantly in fungal cell membranes, while animal cells primarily contain cholesterol. Epoxiconazol specifically targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is involved in a crucial step of ergosterol synthesis [, ]. This selectivity for fungal CYP51 over mammalian CYP enzymes contributes to its efficacy against fungi with minimal impact on mammalian cells.
Q3: Which fungal diseases have been effectively controlled by epoxiconazol in field trials?
A3: Research has demonstrated the effectiveness of epoxiconazol in controlling a broad spectrum of fungal diseases across various crops. Field trials highlight its success in managing diseases such as:
- Asian Soybean Rust (Phakopsora pachyrhizi) in soybean crops [, , ].
- Net Blotch (Drechslera teres) in barley crops [].
- Coffee Leaf Rust (Hemileia vastatrix) in coffee plants [, , ].
- Yellow Spot (Drechslera tritici-repentis) in wheat crops [, , , ].
Q4: How does the timing of epoxiconazol application affect its efficacy in controlling fungal diseases?
A4: Research suggests that the timing of epoxiconazol application significantly influences its efficacy in disease management [, , ]. Preventive applications, initiated before the onset of disease symptoms or during the early stages of infection, have consistently demonstrated greater disease control compared to curative applications applied after the disease has progressed significantly.
Q5: Have there been any studies exploring the impact of epoxiconazol on disease progress curves?
A5: Yes, several studies have examined the effect of epoxiconazol on disease progress curves, often utilizing the Area Under the Disease Progress Curve (AUDPC) as a measure of disease severity over time. Results consistently indicate that treatments with epoxiconazol, particularly those applied preventively, significantly reduce AUDPC values compared to untreated controls [, , ].
Q6: What is the molecular formula and weight of epoxiconazol?
A6: Epoxiconazol has the molecular formula C15H17ClN3O2 and a molecular weight of 307.77 g/mol.
Q7: Are there any particular challenges associated with the formulation of epoxiconazol?
A7: Epoxiconazol, like many triazole fungicides, exhibits low solubility in water, posing challenges in formulation and application []. Researchers have explored various strategies to overcome these limitations and enhance its solubility and bioavailability, including the use of specific adjuvants, such as mineral oil and polyoxyethylene alkylphenol ether []. These adjuvants can improve the dispersion and spreading of epoxiconazol on leaf surfaces, potentially enhancing its uptake and efficacy.
Q8: Has resistance to epoxiconazol been observed in any fungal pathogens?
A8: Yes, cases of reduced sensitivity to epoxiconazol have been reported in certain fungal species, raising concerns about the potential for resistance development [, ]. This highlights the importance of resistance monitoring and the implementation of resistance management strategies, such as the use of fungicides with different modes of action, to ensure the long-term sustainability of epoxiconazol and other fungicides.
Q9: What are the potential environmental impacts of epoxiconazol use?
A9: The environmental fate and ecotoxicological effects of epoxiconazol have been areas of investigation due to concerns regarding its potential impact on non-target organisms and ecosystems. Studies have focused on assessing its potential toxicity to aquatic organisms, such as Daphnia similis and Pseudokirchneriella subcapitata, as well as soil organisms like collembolans [, , ]. These studies provide valuable insights into the potential risks associated with epoxiconazol use and emphasize the importance of responsible application practices to minimize negative environmental impacts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



